Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate
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Overview
Description
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylmethanol with 2-methoxyphenol under specific conditions to form an intermediate compound. This intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dichlorophenylglyoxylate
- 3,4-Dichlorophenethylamine
- Ethyl 3,4-dihydroxycinnamate
Uniqueness
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24Cl2O5 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C21H24Cl2O5/c1-4-26-20(12-21(24)27-5-2)16-8-7-15(11-19(16)25-3)28-13-14-6-9-17(22)18(23)10-14/h6-11,20H,4-5,12-13H2,1-3H3 |
InChI Key |
SACFWRAIHRAKDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C1=C(C=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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